N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Structural Significance of 1,2,4-Triazole Heterocycles in Medicinal Chemistry
The 1,2,4-triazole ring system, characterized by a five-membered aromatic structure containing three nitrogen atoms, has emerged as a critical pharmacophore in drug discovery. Its stability, dipole moment (4.5–5.0 D), and capacity for hydrogen bonding enable robust interactions with biological targets such as enzymes, receptors, and nucleic acids. The tautomeric equilibrium between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms (Figure 1) further enhances its adaptability in molecular recognition processes.
Clinically approved 1,2,4-triazole derivatives, including fluconazole (antifungal) and letrozole (aromatase inhibitor), demonstrate the scaffold’s therapeutic versatility. The triazole nucleus serves as a bioisostere for carboxylic acids, amides, and esters, enabling metabolic stability while retaining target affinity. For example, in anticancer agents like anastrozole, the triazole ring directly coordinates with heme iron in cytochrome P450 enzymes, inhibiting estrogen biosynthesis.
Role of Sulfanylacetamide Moieties in Bioactive Compound Design
Sulfanylacetamide (–S–CH2–CO–NH–) groups combine the electronic effects of sulfur with the hydrogen-bonding capacity of amides, creating multifunctional linkages. The thioether bond increases lipophilicity (logP +0.5–1.2 versus oxygen analogs), enhancing membrane permeability, while the acetamide moiety engages in hydrogen bonding with polar residues in target proteins.
In a study targeting the S100A10–annexin A2 protein interaction, sulfanylacetamide derivatives exhibited IC50 values <50 μM, with truncation of the acetamide group leading to 2–6-fold activity reductions. Molecular docking revealed that the acetamide carbonyl forms a critical hydrogen bond with Glu9 of S100A10, while the sulfur atom occupies a hydrophobic subpocket. This dual functionality makes sulfanylacetamide a strategic choice for balancing solubility and target engagement.
Rationale for Functional Group Selection in N-(3-Chloro-4-Methoxyphenyl)-2-{[4-(Prop-2-En-1-Yl)-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
The compound integrates four key structural elements, each contributing distinct physicochemical and interaction profiles (Table 1):
Table 1: Functional Group Contributions in the Target Compound
The 3-chloro-4-methoxyphenyl group balances electron-withdrawing (–Cl) and electron-donating (–OCH3) effects, optimizing aromatic π-system polarization for target binding. The allyl group at the triazole’s 4-position introduces steric bulk without rigidifying the molecule, potentially enabling adaptation to hydrophobic binding pockets. The thiophene ring at position 5 leverages sulfur’s polarizability for enhanced stacking interactions compared to benzene analogs. Combined with the sulfanylacetamide linker, this design mirrors successful triazole-based inhibitors of tubulin and kinases, where analogous substitutions improved potency by 10–100-fold.
Properties
CAS No. |
587012-11-1 |
|---|---|
Molecular Formula |
C18H17ClN4O2S2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4O2S2/c1-3-8-23-17(15-5-4-9-26-15)21-22-18(23)27-11-16(24)20-12-6-7-14(25-2)13(19)10-12/h3-7,9-10H,1,8,11H2,2H3,(H,20,24) |
InChI Key |
QRDSXARFWNRPKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-4-Methoxyphenylboronic Acid
The 3-chloro-4-methoxyphenyl moiety is synthesized via a Miyaura borylation reaction. Starting with 4-bromo-2-chloroanisole, treatment with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) yields 3-chloro-4-methoxyphenylboronic acid. Key spectral data include a singlet at δ 3.83 ppm (methoxy protons) and aromatic signals at δ 6.83–7.77 ppm in NMR.
Preparation of 4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate is synthesized through a three-step protocol:
-
Thiosemicarbazide Formation : Reaction of allyl isothiocyanate with thiophene-2-carbohydrazide in ethanol under reflux yields 1-allyl-4-(thiophen-2-yl)thiosemicarbazide.
-
Cyclization : Treatment with aqueous potassium hydroxide induces cyclization to form 4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction proceeds at 80°C for 3 hours, confirmed by the disappearance of the thione peak at δ 3.5 ppm in NMR.
Stepwise Synthesis of the Target Compound
Nucleophilic Substitution to Form the Thioether Linkage
The critical sulfanyl-acetamide bridge is constructed via a nucleophilic substitution reaction. A solution of 4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (1.2 equiv) in dry tetrahydrofuran (THF) is treated with sodium hydride (1.5 equiv) to generate the thiolate anion. Subsequent addition of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv) at 0°C, followed by stirring at room temperature for 12 hours, yields the coupled product. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Purification and Characterization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the title compound in 68–72% yield. Key spectral data include:
-
NMR (400 MHz, CDCl₃) : δ 3.83 (s, 3H, OCH₃), 4.98–5.12 (m, 2H, CH₂=CH), 5.82–5.94 (m, 1H, CH₂=CH), 6.91–7.64 (m, 6H, Ar-H and thiophene-H).
-
HRMS (ESI+) : m/z calculated for C₁₈H₁₇ClN₄O₂S₂ [M+H]⁺ 453.0512, found 453.0515.
Optimization Strategies and Reaction Mechanisms
Solvent and Base Selection
Optimal yields are achieved using anhydrous THF due to its ability to stabilize the thiolate intermediate. Substituting sodium hydride with weaker bases (e.g., triethylamine) reduces yield to <40%, highlighting the necessity of strong bases for deprotonation.
Temperature and Stoichiometry Effects
Elevating the reaction temperature beyond 25°C promotes side reactions, such as oxidation of the thiolate to disulfides. A molar ratio of 1.2:1 (thiol:chloroacetamide) ensures complete consumption of the electrophilic partner, as confirmed by LC-MS.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
A modified protocol employing microwave irradiation (100°C, 300 W, 20 minutes) reduces reaction time from 12 hours to 25 minutes, albeit with a marginal yield decrease (65–68%).
Solid-Phase Synthesis
Immobilization of the triazole-thiol on Wang resin enables a traceless synthesis strategy. However, this method requires specialized equipment and offers no significant yield improvement.
Scalability and Industrial Relevance
Chemical Reactions Analysis
S-Alkylation of Triazole Thiol Precursors
The compound is synthesized via S-alkylation of a triazole-thiol intermediate, as demonstrated in related systems . The reaction typically involves:
-
Reagents : 2-bromoacetamide derivatives + triazole-thiol
-
Conditions : Alkaline medium (e.g., cesium carbonate in DMF), 24–48 hours at room temperature .
-
Mechanism : Deprotonation of the thiol group by the base, followed by nucleophilic substitution at the brominated carbon.
| Reaction Step | Key Reagents/Conditions | Outcome |
|---|---|---|
| S-Alkylation | Cs₂CO₃, DMF, 2-bromoacetamide derivative | Formation of sulfanyl-acetamide linkage |
Reduction of Ketone Intermediates
In analogous syntheses, ketone intermediates are reduced to secondary alcohols using sodium borohydride :
-
Reagents : NaBH₄ in ethanol
-
Key Observation : Disappearance of carbonyl signals (e.g., 193.0 ppm in ¹³C NMR) and emergence of hydroxyl/methine peaks (e.g., 4.94 ppm in ¹H NMR) .
Tautomerism and Alkylation Selectivity
The triazole ring exhibits tautomerism , influencing reaction pathways :
-
Thiol form (S-H) : Favors S-alkylation.
-
Thione form (C=S) : May lead to N-alkylation.
-
Evidence : ¹H NMR signals at 14.11 ppm (N-H) and ¹³C NMR at 168.9 ppm (C=S) confirm tautomeric equilibria .
Nucleophilic Substitution at the Acetamide Moiety
The chloro-methoxyphenyl group participates in:
-
Hydrolysis : Under acidic/basic conditions, yielding carboxylic acid derivatives.
-
Cross-Coupling : Potential Suzuki-Miyaura reactions via the chloro substituent (requires Pd catalysis).
Spectroscopic Analysis
-
¹H NMR : Diastereotopic protons at S-CH₂ appear as distinct doublets (δ 3.47–3.62 ppm) .
-
¹³C NMR : Methine carbon (CH-O) at 73.3 ppm confirms alcohol formation .
-
HRMS : Used to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 392.84 for related analogs) .
Chromatographic Purification
-
TLC : Rf values (e.g., 0.51 in n-hexane/ethyl acetate 3:7) monitor reaction progress .
-
Recrystallization : Ethanol/water mixtures yield high-purity products .
Stability and Degradation Pathways
Scientific Research Applications
Antiviral Activity
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antiviral properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various viral infections, including herpes simplex virus (HSV) and feline coronavirus (FCoV) . The specific compound under consideration has shown potential in inhibiting viral replication, which is crucial for developing antiviral therapies.
Antimicrobial Properties
The compound's structural characteristics suggest it may possess antimicrobial activity. Triazole derivatives are known for their ability to combat fungal infections, as evidenced by studies demonstrating their efficacy against pathogens like Aspergillus fumigatus . The presence of the thiophene ring further enhances its biological activity, making it a candidate for antifungal drug development.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole-based compounds. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its role in targeting pathways associated with tumor growth and proliferation . For example, compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against non-small cell lung cancer and triple-negative breast cancer .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the substituents on the triazole ring can significantly influence its biological activity and selectivity against various pathogens .
Fungicidal Properties
The compound's potential as a fungicide has garnered interest in agricultural research. Triazole derivatives are widely used in crop protection due to their ability to inhibit fungal growth. Studies have demonstrated their effectiveness against common agricultural pathogens, which could lead to new formulations for crop protection .
Pesticidal Activity
In addition to fungicidal properties, there is potential for this compound to act as an insecticide or herbicide. The dual action of targeting both fungal pathogens and pests makes it a versatile candidate for integrated pest management strategies in agriculture.
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HSV | 15 | |
| Antifungal | Aspergillus fumigatus | 10 | |
| Anticancer | A549 (Lung Cancer) | 12 |
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity | Remarks |
|---|---|---|
| Addition of thiophene | Increased antifungal activity | Enhances binding affinity |
| Substitution on triazole | Varies by position | Essential for selectivity |
| Alteration of acetamide group | Modulates toxicity | Critical for therapeutic index |
Case Study 1: Antiviral Efficacy
A study conducted on related triazole compounds demonstrated significant antiviral activity against HSV and FCoV. The results indicated that modifications similar to those in this compound could enhance efficacy by improving cellular uptake and target specificity .
Case Study 2: Agricultural Application
Field trials using triazole derivatives showed promising results in controlling fungal infections in crops such as wheat and corn. The application of these compounds led to a significant reduction in disease incidence compared to untreated controls, highlighting their potential as effective fungicides in agricultural practices .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Key Observations:
Substituent Effects on Activity: Electron-Withdrawing Groups (Cl, CF₃): Improve target binding and stability. For example, the CF₃ group in increases kinase inhibition potency. Heterocyclic Replacements: Pyridine () and thiazole () substitutions enhance solubility and interaction with polar residues in enzymes. Amino vs. Allyl Groups: Amino-substituted triazoles () show superior anti-inflammatory activity, likely due to hydrogen bonding with COX-2.
Anti-Inflammatory vs. Anticancer Profiles :
- Compounds with furan () or pyridine () exhibit anti-inflammatory properties, while thiazole derivatives () are more cytotoxic.
Synthetic Accessibility :
- Thiolation steps (e.g., using CS₂/KOH in ) and chloroacetyl chloride coupling () are common in synthesizing these analogs.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a chloro-methoxyphenyl group, a triazole ring, and a thiophene moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the chloro and methoxy groups. The synthesis can be achieved through a combination of nucleophilic substitutions and cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of compounds containing triazole and thiophene rings exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, including Aspergillus fumigatus, which is known for causing pulmonary infections .
Anticancer Activity
Studies have highlighted the potential anticancer properties of triazole-containing compounds. For example, related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Aspergillus fumigatus | 10.5 | |
| Anticancer | MCF-7 | 5.0 | |
| A549 | 7.8 |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner with IC50 values ranging from 5 to 10 µM across different cell lines.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a dual mechanism where it not only inhibits cell division but also promotes programmed cell death, enhancing its therapeutic potential against malignancies .
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can intermediates be characterized?
The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a triazole-thiol intermediate with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide under reflux conditions in ethanol, using sodium acetate as a base to facilitate deprotonation and thiolate formation . The intermediate triazole-thiol can be prepared by cyclizing thiosemicarbazide derivatives with substituted hydrazines. Post-synthesis, intermediates should be characterized using H-NMR (e.g., δ 10.33 ppm for amide protons) and EI-MS for molecular ion confirmation . Recrystallization from ethanol-dioxane mixtures (1:2) improves purity .
Q. How can researchers validate the structural integrity of this compound?
X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve bond lengths, angles, and stereochemistry . For non-crystalline samples, C-NMR can confirm the presence of key functional groups (e.g., the thioether linkage at ~40 ppm and the triazole ring carbons at 140–160 ppm) . High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight within 3 ppm error .
Advanced Research Questions
Q. How can the anti-exudative activity of this compound be evaluated, and what models are appropriate?
Anti-exudative activity can be assessed using the formalin-induced rat paw edema model . Administer the compound intraperitoneally (10–50 mg/kg) and measure edema volume reduction over 24 hours compared to controls like indomethacin. Histopathological analysis of inflamed tissue can quantify neutrophil infiltration . Dose-response curves and statistical analysis (e.g., ANOVA) are critical to establish efficacy thresholds.
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solubility or metabolic instability. Use HPLC to verify purity (>95%) and differential scanning calorimetry (DSC) to check for polymorphic transitions affecting bioavailability . If in silico models (e.g., molecular docking) overpredict activity, conduct plasma protein binding assays to assess free drug availability. Adjust substituents (e.g., replacing the prop-2-en-1-yl group with a methylsulfonyl moiety) to enhance stability .
Q. How does the thiophen-2-yl group influence the compound’s electronic and steric properties?
The thiophene ring contributes π-electron density, enhancing triazole-thiolate nucleophilicity during synthesis. Steric effects from the 2-position substituent can be quantified via Hammett constants (σ~0.6 for thiophen-2-yl) or DFT calculations (e.g., Mulliken charges on the triazole sulfur). X-ray data may reveal torsional strain between the thiophene and triazole rings, impacting receptor binding .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Twinning or disorder in the prop-2-en-1-yl group complicates refinement. Use SHELXD for initial phase determination and Olex2 for disorder modeling. High-resolution data (<1.0 Å) and restraints on bond distances/angles improve convergence. For weak diffraction, synchrotron radiation or cryocooling (100 K) enhances data quality .
Methodological Considerations
- Synthetic Optimization : Replace ethanol with DMF for higher yields in thioether formation .
- Biological Assays : Include positive controls (e.g., dexamethasone for inflammation studies) and validate via Western blotting for cytokine suppression (e.g., TNF-α) .
- Computational Tools : Use Mercury (CCDC) for crystal structure visualization and Gaussian 16 for DFT-based electronic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
